4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound characterized by the presence of bromine and chlorine substituents on a pyrazole ring. Its unique structure enables various applications in medicinal chemistry, materials science, and biological studies. This compound serves as a crucial building block in the synthesis of pharmaceutical agents targeting specific enzymes and receptors, making it significant in drug development and biochemical research.
The compound is classified as a pyrazole derivative, which is known for its pharmacological significance. Pyrazoles have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The specific chemical identifier for 4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is 2193060-84-1.
The synthesis of 4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions generally require solvents such as dichloromethane and catalysts like palladium complexes to facilitate the halogenation processes efficiently .
The molecular formula of 4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is C6H6BrClN2. The compound features a pyrazole ring with the following substituents:
The presence of these halogens contributes to its unique reactivity and biological activity .
4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions:
The major products formed depend on the specific conditions and reagents employed during these reactions.
The mechanism of action for 4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating enzyme activity or altering receptor signaling pathways. This modulation may lead to inhibition or enhancement of biological processes, making it useful in pharmacological applications .
While specific data on the physical properties of 4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole may not be extensively documented, general characteristics of similar compounds include:
These properties are essential for determining its suitability for various applications in research and industry .
4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole has several significant applications:
This compound's versatility makes it a valuable asset in both synthetic chemistry and applied research fields.
The synthesis of 4-bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole hinges on precise sequential halogenation to achieve regiochemical control. Bromination typically precedes chloromethylation due to the superior leaving-group ability of bromide and the sensitivity of the chloromethyl moiety to electrophilic conditions. The foundational approach involves N-bromosuccinimide (NBS)-mediated bromination of 3-chloro-5-methyl-1-methyl-1H-pyrazole precursors in anhydrous dichloromethane at ambient temperature (20-25°C), achieving yields exceeding 93% with minimal dihalogenated byproducts [3]. This high regioselectivity stems from NBS's electrophilic character, preferentially attacking the electron-rich C4 position of the pyrazole ring.
Chloromethylation employs chloromethyl methyl ether (MOMCl) or paraformaldehyde/hydrochloric acid systems under rigorously controlled conditions. The electrophilic substitution targets the C3 position, activated by adjacent nitrogen atoms. Critical to success is the in situ generation of chloromethyl cations, necessitating reaction temperatures of 0-5°C to suppress polymerization side reactions. Stoichiometric optimization (1.2-1.5 equivalents chloromethylating agent) balances conversion and impurity formation, with >75% isolated yield reported for analogous structures [2] [5].
Table 1: Regioselective Halogenation Conditions and Outcomes
Step | Reagent | Solvent | Temperature | Equivalents | Regioselectivity | Yield |
---|---|---|---|---|---|---|
Bromination | NBS | Dichloromethane | 20-25°C | 1.05 | C4 > 95% | 93% |
Chloromethylation | MOMCl/ZnCl₂ | 1,2-Dichloroethane | 0-5°C | 1.3 | C3 > 90% | 75-82% |
Catalysis underpins both atom economy and functional group tolerance in pyrazole halogenation. Copper(I) iodide (CuI) with N,N'-dimethylethylenediamine (DMEDA) as a ligand (5-10 mol%) significantly accelerates Ullmann-type cyclizations during bicyclic pyrazole synthesis, enabling C–N bond formation at 150°C under microwave irradiation with 76% yield [7]. This system mitigates N-dealkylation side reactions common in non-catalyzed bromination.
For Suzuki-Miyaura couplings of brominated intermediates, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%) in dimethoxyethane/water mixtures facilitates biaryl formation at the C4 position. The catalytic cycle operates efficiently at 80-85°C, with potassium carbonate as base, achieving >85% conversion. Notably, electron-withdrawing substituents on boronic acids enhance transmetalation kinetics, reducing catalyst loading to 1 mol% for derivatives bearing cyano or trifluoromethyl groups [7].
Table 2: Catalytic Systems for Functionalization of Pyrazole Intermediates
Reaction Type | Catalyst/Ligand | Loading | Key Conditions | Conversion/Yield |
---|---|---|---|---|
Ullmann Cyclization | CuI/DMEDA | 2.5 mol% | μWave, 150°C, 60 min | 76% |
Suzuki Coupling | Pd(PPh₃)₄ | 2 mol% | DME/H₂O, K₂CO₃, 85°C | >85% |
Reductive Dehalogenation | Pd/C, HCO₂NH₄ | 3 mol% | MeOH, 25°C, 12 h | Quant. (by NMR) |
Solvent polarity and reaction temperature critically govern reaction kinetics and selectivity. Dichloromethane (DCM) emerges as the optimal solvent for bromination due to its ability to solubilize NBS while suppressing ionic side reactions. Comparative studies reveal a 25% yield decline in acetonitrile due to succinimide byproduct complexation, while THF promotes ring-opening decomposition above 30°C [3].
Chloromethylation exhibits acute temperature sensitivity. In DCE, yields plateau at 0-5°C (82%), plummeting to 45% at 25°C due to formaldehyde oligomerization. Microwave-assisted protocols (70°C, 30 min) in N-methylpyrrolidone (NMP) enhance diffusion-limited reactions, improving yields by 12-15% versus conventional heating while halving reaction times [2] [5]. Solvent basicity also modulates regiochemistry: dimethylformamide (DMF) induces N-alkylation competition, reducing C-chloromethylation efficiency by 30%.
Continuous flow systems overcome limitations of batch processing for exothermic halogenation steps. A demonstrated two-stage flow reactor achieves 1.2 kg/day throughput of 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole analogues with >95% purity [2]. Key parameters include:
Flow systems enhance heat dissipation, permitting higher concentrations (0.5M vs. 0.2M batch) without thermal runaway. This reduces solvent consumption by 40% while maintaining 93% isolated yield – unattainable in batch mode due to decomposition above 50°C [2].
Final compound purity demands rigorous separation of halogenated byproducts. Flash column chromatography (SiO₂, petroleum ether/dichloromethane gradients 1:0 → 0:1, then DCM/methanol 20:1) resolves monobrominated target from dibrominated impurities (Rf 0.32 vs. 0.45), affording >98% purity but with significant product loss (15-20% recovery) [3]. This method remains indispensable for research-scale synthesis despite scalability challenges.
Recrystallization offers superior throughput for industrial applications. Optimized from ethanol/water (3:1) at -20°C achieves 89% recovery with 99.5% purity, exploiting differential solubility of halogenated congeners. Critical parameters include:
Table 3: Purification Performance Metrics Comparison
Technique | Stationary Phase/Solvent | Purity (%) | Recovery (%) | Scalability |
---|---|---|---|---|
Flash Chromatography | Silica gel, gradient elution | 98.2 | 65-70 | Limited (≤100 g) |
Recrystallization | Ethanol/water (3:1) | 99.5 | 85-89 | Industrial (kg-scale) |
Antisolvent Crystallization | n-Heptane/DCM | 98.8 | 91 | Pilot plant feasible |
Hybrid approaches gain traction: Initial chromatography followed by recrystallization delivers pharma-grade material (>99.9% purity) for pyrazole-based bioactive intermediates [5] . The chloromethyl group's hydrolytic instability necessitates anhydrous solvents throughout purification to prevent hydrochloride salt formation, which reduces downstream reactivity by >60% [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1